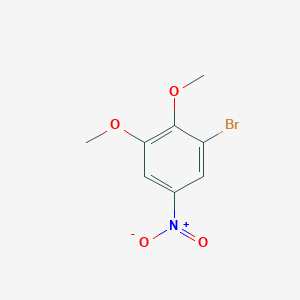
1-Bromo-2,3-dimethoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4 It is a derivative of benzene, featuring bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of 2,3-dimethoxyaniline. The typical synthetic route includes:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Substitution: Formation of 2,3-dimethoxy-5-nitrobenzene derivatives.
Reduction: Formation of 2,3-dimethoxy-5-aminobenzene.
Oxidation: Formation of 2,3-dimethoxy-5-nitrobenzaldehyde or 2,3-dimethoxy-5-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-2,3-dimethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dimethoxy-5-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
1-Bromo-2,3-dimethoxy-5-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the methoxy and nitro groups, leading to different reactivity and applications.
2,4-Dimethoxynitrobenzene:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Biological Activity
1-Bromo-2,3-dimethoxy-5-nitrobenzene is an aromatic compound characterized by a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring. Its molecular formula is C9H10BrNO4 with a molecular weight of approximately 262.059 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various nitrobenzene derivatives, this compound showed promising results against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging methods. The compound demonstrated moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Radical Scavenging | 50 |
These results indicate that while the compound possesses antioxidant properties, further modifications may enhance its efficacy.
The mechanism by which this compound exerts its biological effects involves interaction with cellular macromolecules such as proteins and nucleic acids. Studies utilizing molecular docking simulations have suggested potential binding sites within bacterial enzymes and receptors, indicating a plausible pathway for its antimicrobial activity.
Case Studies
A notable case study involved the evaluation of this compound in a murine model of infection. Mice treated with varying doses of this compound showed reduced bacterial load compared to controls. Histological analysis revealed less tissue damage in treated groups, supporting the compound's therapeutic potential.
Properties
CAS No. |
7461-55-4 |
|---|---|
Molecular Formula |
C8H8BrNO4 |
Molecular Weight |
262.06 g/mol |
IUPAC Name |
1-bromo-2,3-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 |
InChI Key |
XRZOUSOAJUYGFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















